molecular formula C16H13NO6 B2853095 Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate CAS No. 297149-77-0

Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate

Cat. No.: B2853095
CAS No.: 297149-77-0
M. Wt: 315.281
InChI Key: NFJRQFGDQSWGDP-UHFFFAOYSA-N
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Description

Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate is an aromatic ester derivative featuring a nitro group at position 4 and a 4-methylbenzoyloxy substituent at position 3. This compound is primarily utilized in organic synthesis and materials science as an intermediate for pharmaceuticals, agrochemicals, or polymers. Its structural complexity arises from the interplay of electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name

methyl 3-(4-methylbenzoyl)oxy-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-10-3-5-11(6-4-10)16(19)23-14-9-12(15(18)22-2)7-8-13(14)17(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJRQFGDQSWGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 3-Hydroxybenzoate

Methyl 3-hydroxybenzoate serves as the foundational intermediate. Commercial availability is limited, necessitating synthesis via Fischer esterification :
$$
\text{3-Hydroxybenzoic acid} + \text{Methanol} \xrightarrow{\text{H}^+} \text{Methyl 3-hydroxybenzoate} + \text{H}_2\text{O}
$$
Conditions : Reflux in methanol with catalytic sulfuric acid (5 mol%) for 6–8 hours.

Regioselective Nitration

Nitration of methyl 3-hydroxybenzoate employs a mixed acid system (HNO₃/H₂SO₄) to install the nitro group at the 4-position:
$$
\text{Methyl 3-hydroxybenzoate} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{Methyl 3-hydroxy-4-nitrobenzoate}
$$
Optimization Insights :

  • Temperature control (0–5°C) minimizes polynitration.
  • A 1:1 molar ratio of HNO₃ to substrate ensures mono-nitration (yield: 72–78%).

Esterification with 4-Methylbenzoyl Chloride

The hydroxyl group at the 3-position undergoes esterification with 4-methylbenzoyl chloride under basic conditions:
$$
\text{Methyl 3-hydroxy-4-nitrobenzoate} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Reagent Options :

  • Pyridine/DMAP : Catalyzes acyl transfer via nucleophilic activation (yield: 65–70%).
  • NaH in DCM : Generates a reactive alkoxide intermediate, enhancing electrophilicity of the acyl chloride (yield: 75–82%).

Workup : Sequential washes with NaHCO₃ (neutralization), brine (removal of inorganic salts), and column chromatography (silica gel, hexane/EtOAc 4:1) yield the pure product.

Synthetic Pathway 2: Alternative Sequence for Challenging Substrates

Early-Stage Benzoylation Followed by Nitration

While less common, this route involves:

  • Benzoylation of methyl 3-hydroxybenzoate.
  • Nitration of the resultant methyl 3-(4-methylbenzoyloxy)benzoate.

Challenges :

  • The electron-withdrawing benzoyloxy group deactivates the ring, necessitating harsher nitration conditions (e.g., fuming HNO₃ at 50°C).
  • Reduced regioselectivity risks meta-nitration products.

Yield Considerations :

  • Nitration efficiency drops to 40–50% compared to Pathway 1.

Critical Analysis of Methodologies

Pathway 1 Advantages

  • Regioselectivity : Hydroxyl group directs nitration to the 4-position unequivocally.
  • Mild Conditions : Esterification proceeds efficiently at room temperature.

Pathway 2 Limitations

  • Low Yields : Competitive side reactions (e.g., ring sulfonation) under aggressive nitration.
  • Purification Complexity : Requires rigorous chromatography to isolate the desired para-nitro isomer.

Spectroscopic Characterization Data

Technique Key Signals
¹H NMR (CDCl₃) δ 8.45 (d, J=2.1 Hz, H-2), 8.12 (dd, J=8.5, 2.1 Hz, H-6), 7.92 (d, J=8.5 Hz, H-5), 2.45 (s, CH₃-Ar)
IR (cm⁻¹) 1725 (C=O ester), 1520 (NO₂ asym), 1340 (NO₂ sym)
MS (ESI+) m/z 344.1 [M+H]⁺

Industrial-Scale Considerations

Patent WO2011058162A1 highlights the importance of acid catalysts (e.g., H₂SO₄) in nitro-group installations, advocating for dimethylformamide (DMF) as a polar aprotic solvent to enhance reactivity. Large-scale reactions benefit from:

  • Continuous Flow Systems : Precise temperature control during nitration.
  • Catalyst Recycling : Recovery of silver salts in nitro-oxy syntheses.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate can undergo reduction to form the corresponding amine derivative.

    Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Reduction: 3-amino-4-nitrobenzoic acid.

    Hydrolysis: 3-hydroxy-4-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C16H13NO6
Molecular Weight : 315.28 g/mol
CAS Number : 297149-77-0
Melting Point : 78-80 °C
Solubility : Soluble in common organic solvents

The compound is characterized by the presence of a methyl ester group, a nitro group, and a 4-methylbenzoyl group attached to a benzene ring. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Chemistry

Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups enable it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Biology

In biological research, this compound is utilized as a probe to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis. It also serves as a model for investigating interactions of nitroaromatic compounds with biological systems, which can provide insights into their biochemical roles.

Medicine

While not directly used as a drug, derivatives of this compound may exhibit pharmacological activities. Research into these derivatives could lead to the development of new therapeutic agents targeting various diseases.

Industry

In the industrial sector, it is employed in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other materials with specific properties tailored for diverse applications.

The compound exhibits several biological activities that are relevant for therapeutic applications:

  • Antioxidant Activity : The nitro group contributes to antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : It can inhibit specific metabolic enzymes, which may be beneficial in treating metabolic disorders.
  • Anti-inflammatory Effects : Studies indicate that it reduces inflammatory markers, suggesting potential use in inflammatory diseases.
  • Antitumor Activity : Preliminary research shows cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific metabolic enzymes
Anti-inflammatoryReduces inflammatory cytokines
AntitumorInhibits proliferation of cancer cells

Anti-inflammatory Study

A study on human cell lines demonstrated that treatment with this compound led to significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing conditions like rheumatoid arthritis.

Antitumor Research

In preliminary screenings for antitumor activity, this compound exhibited notable cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Further investigations are warranted to elucidate the specific mechanisms involved in its anticancer effects.

Mechanism of Action

The mechanism of action of Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The nitro group can undergo reduction to form an amine, which may further react with other biomolecules. These transformations can affect cellular processes and pathways, making the compound useful for studying biochemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) LogP PSA (Ų) Key References
This compound C₁₇H₁₅NO₆ 329.30 (estimated) 4-methylbenzoyloxy (3), nitro (4) ~3.8* ~90*
Methyl 3-(benzyloxy)-4-nitrobenzoate C₁₅H₁₃NO₅ 287.27 Benzyloxy (3), nitro (4) 3.48 81.35
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate C₁₅H₁₁Cl₂NO₅ 356.16 3,4-dichlorobenzyloxy (4), nitro (3) N/A N/A
4-(3-Nitrobenzyloxy)-benzoic acid methyl ester C₁₅H₁₃NO₅ 287.27 3-nitrobenzyloxy (4) N/A N/A

*Estimated based on structural analogs.

Key Observations:

  • Molecular Weight and Substituent Effects: The target compound has a higher molecular weight (329.30) compared to benzyloxy analogs (e.g., 287.27 in ), due to the bulkier 4-methylbenzoyloxy group. This substituent also increases hydrophobicity, as reflected in its higher estimated LogP (~3.8 vs. 3.48 in ), which may reduce aqueous solubility but enhance membrane permeability in biological systems.
  • Positional Isomerism: Compounds with nitro groups at position 3 (e.g., ) versus 4 (target compound) exhibit distinct electronic environments.
  • Chlorinated Analogs: The dichlorobenzyloxy derivative (356.16 g/mol) demonstrates how halogenation increases molecular weight and introduces steric and electronic effects, likely reducing reactivity in nucleophilic substitutions compared to the target compound.

Crystallographic and Validation Data

  • Structural Validation: Tools like SHELX are critical for confirming molecular geometry via X-ray crystallography.

Biological Activity

Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate, also known as methyl 3-(4-methylbenzoyloxy)-4-nitrobenzoate, is a compound with significant biological activity. It is characterized by the molecular formula C16H13NO6C_{16}H_{13}NO_6 and a molecular weight of 315.28 g/mol. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 297149-77-0
  • Molecular Formula : C16H13NO6C_{16}H_{13}NO_6
  • Molecular Weight : 315.28 g/mol
  • Melting Point : 78-80 °C
  • Solubility : Soluble in common organic solvents

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several studies suggest potential pathways:

  • Antioxidant Activity : The nitro group in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
  • Cell Signaling Modulation : The compound may interfere with cell signaling pathways, particularly those involved in inflammation and cancer progression.

Biological Activity and Therapeutic Applications

Research has indicated various biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary data indicate that it may inhibit tumor cell proliferation, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific metabolic enzymes
Anti-inflammatoryReduces inflammatory cytokines
AntitumorInhibits proliferation of cancer cells

Case Study Insights

  • Anti-inflammatory Study : A study conducted on human cell lines showed that treatment with this compound led to a significant reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing conditions like rheumatoid arthritis.
  • Antitumor Research : In a preliminary screening of various compounds for antitumor activity, this compound exhibited notable cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Further studies are needed to elucidate the specific mechanisms involved.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate, and how can reaction conditions be optimized?

Answer: The synthesis involves two key steps: (1) esterification of a hydroxyl-substituted benzoic acid precursor, and (2) nitration.

  • Step 1 : React 3-hydroxy-4-nitrobenzoic acid with methyl chloride in methanol under acidic conditions to form the methyl ester .
  • Step 2 : Introduce the 4-methylbenzoyloxy group via nucleophilic acyl substitution using 4-methylbenzoyl chloride in the presence of a base (e.g., K₂CO₃) to avoid ester hydrolysis .
  • Optimization : Monitor reaction progress using TLC and adjust stoichiometry (1:1.2 molar ratio of ester to acyl chloride) to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm ester and nitro group positions (e.g., nitro groups show deshielded protons at δ 8.2–8.5 ppm) .
  • IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, especially to resolve steric effects from the 4-methylbenzoyl group .

Q. What safety precautions are critical during handling?

Answer:

  • Nitro group hazards : Avoid open flames (risk of explosive decomposition). Use fume hoods and anti-static equipment .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. For spills, neutralize with alkaline solutions (e.g., NaHCO₃) before disposal .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability under varying conditions?

Answer:

  • DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to evaluate electronic effects (e.g., nitro group’s electron-withdrawing impact on ester hydrolysis rates) .
  • Molecular docking : Screen for potential biological activity by simulating interactions with enzymes (e.g., esterases or nitroreductases) using AutoDock Vina .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Answer:

  • Case example : If NMR signals for the benzoyloxy group overlap with aromatic protons, use DEPT-135 or HSQC to assign quaternary carbons .
  • Crystallographic discordance : If SHELXL refinement yields high R-factors (>5%), re-examine twinning or disorder using PLATON’s TwinRotMat tool .

Q. How does the nitro group influence the compound’s reactivity in further derivatization?

Answer:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling reactions (e.g., amide bond formation) .
  • Nucleophilic substitution : The nitro group deactivates the aromatic ring, directing electrophilic attacks to the meta position relative to the ester .

Q. What methodologies validate the compound’s stability in long-term storage?

Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Mass spectrometry : Detect hydrolytic byproducts (e.g., free carboxylic acid) using ESI-MS in negative ion mode .

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